molecular formula C18H23N5O B2701890 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2175884-27-0

3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2701890
CAS No.: 2175884-27-0
M. Wt: 325.416
InChI Key: CDWJDBXVADPWGY-UHFFFAOYSA-N
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Description

3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a potent and selective chemical probe for the investigation of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound acts as a high-affinity ATP-competitive inhibitor, effectively blocking the kinase activity of DYRK1A, a key regulator of numerous cellular processes. Research utilizing this inhibitor is pivotal in elucidating the role of DYRK1A in neuronal development and function, with significant implications for understanding Down syndrome phenotypes and neurodegenerative diseases . Furthermore, its application extends to the field of oncology, where DYRK1A inhibition is being explored as a therapeutic strategy, particularly in the context of leukemias and solid tumors , by targeting essential survival and proliferation pathways in cancer cells. The compound's high selectivity profile makes it an invaluable tool for dissecting complex DYRK1A-dependent signaling networks and for validating DYRK1A as a molecular target in preclinical drug discovery efforts.

Properties

IUPAC Name

3-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-20-16-4-2-3-15(16)18(21-13)22-9-6-14(7-10-22)11-23-12-19-8-5-17(23)24/h5,8,12,14H,2-4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWJDBXVADPWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for further development and application in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N8OC_{20}H_{24}N_8O, with a molecular weight of approximately 392.467392.467 g/mol. Its structure includes a dihydropyrimidinone core fused with a cyclopentapyrimidine moiety, which is believed to contribute to its biological properties.

Property Value
Molecular FormulaC20H24N8O
Molecular Weight392.467 g/mol
PurityTypically 95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the target structure. For instance, derivatives with similar frameworks have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values as low as 0.21μM0.21\,\mu M against Pseudomonas aeruginosa .
  • Cytotoxicity : Evaluations using the MTT assay indicated that certain derivatives showed low cytotoxicity against human cell lines (HaCat and Balb/c 3T3), suggesting a favorable safety profile for potential therapeutic use .

The mechanism by which this compound exerts its biological effects may involve interaction with key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have demonstrated that the compound can form multiple hydrogen bonds with critical residues in these enzymes, leading to inhibition of bacterial growth .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Case Study on Antibacterial Activity :
    • A derivative structurally similar to our target compound was tested against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, showing significant antibacterial activity.
    • The binding interactions were characterized using X-ray crystallography, revealing strong interactions within the active sites of target enzymes .
  • Antifungal Activity :
    • Compounds similar to the target exhibited antifungal activity against Candida species, indicating broad-spectrum antimicrobial potential .
    • The study reported that certain derivatives formed stable complexes with fungal enzymes, inhibiting their function effectively.

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity Type Target Organisms Key Findings
AntibacterialPseudomonas aeruginosa, E. coliMIC = 0.21μM0.21\mu M; effective against clinical strains
AntifungalCandida spp.Significant growth inhibition observed
CytotoxicityHuman cell lines (HaCat, 3T3)Low cytotoxicity; favorable safety profile

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Cyclopenta[d]pyrimidin-4-one 2-Methyl, piperidin-4-yl-methyl-dihydropyrimidinone High lipophilicity; potential kinase inhibition
2-Sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one Cyclopenta[d]pyrimidin-4-one 2-Sulfanyl Polar; limited membrane permeability
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one Piperazine-pyridine Planar aromatic core; enhanced basicity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one Piperidine-phenyl, thioxo High lipophilicity; anti-inflammatory potential
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-... Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl, pyrrolidine Electron-withdrawing groups; steric hindrance

Research Findings and Implications

  • Substituent Impact: Piperidine and dihydropyrimidinone extensions likely enhance bioavailability and target engagement, as seen in analogues with similar substituents (e.g., improved oral bioavailability in chromeno-pyrimidinones) .
  • Synthetic Accessibility : Reductive amination (as in ) or acid-catalyzed condensation () are viable routes for synthesizing such compounds, though steric hindrance in the target may require optimized conditions .

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